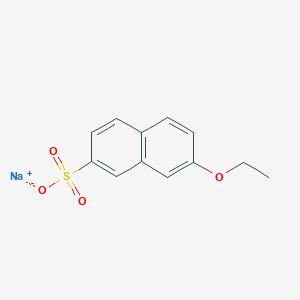
Sodium 7-ethoxynaphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 7-ethoxynaphthalene-2-sulfonate is an organic compound with the molecular formula C12H13NaO4S. It is a sodium salt derivative of naphthalene sulfonic acid, characterized by the presence of an ethoxy group at the 7th position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-ethoxynaphthalene-2-sulfonate typically involves the sulfonation of 7-ethoxynaphthalene. The process begins with the ethoxylation of naphthalene, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where naphthalene is first ethoxylated and then sulfonated. The reaction mixture is neutralized with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 7-ethoxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 7-ethoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 7-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The ethoxy group can influence the compound’s reactivity and binding affinity to target molecules, making it a versatile reagent in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
Sodium 7-ethoxynaphthalene-2-sulfonate can be compared with other similar compounds such as:
Sodium naphthalene-2-sulfonate: Lacks the ethoxy group, making it less versatile in certain reactions.
Sodium 7-methoxynaphthalene-2-sulfonate: Contains a methoxy group instead of an ethoxy group, which can alter its reactivity and applications.
Sodium 7-ethoxynaphthalene-1-sulfonate: The sulfonate group is at a different position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H11NaO4S |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
sodium;7-ethoxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O4S.Na/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11;/h3-8H,2H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
OYZSUNZAHSNSJF-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


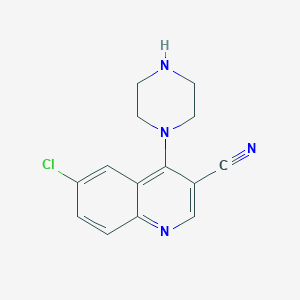

![3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
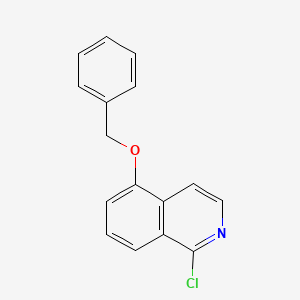
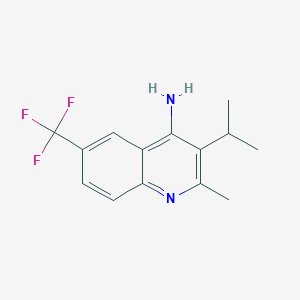
![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
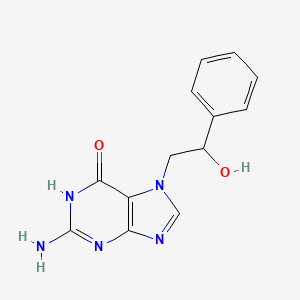
![4-Aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carbonitrile](/img/structure/B11851861.png)
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
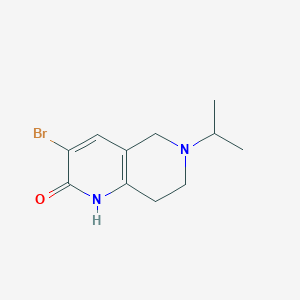
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
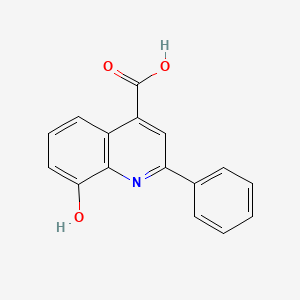

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
